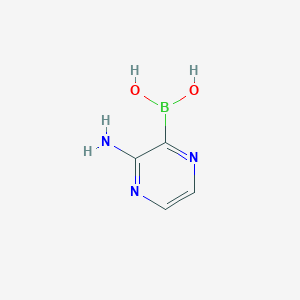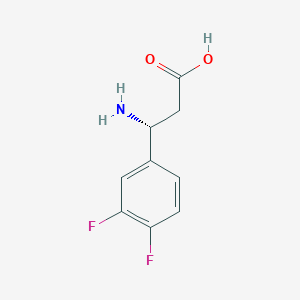-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11748424.png)
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物“(1-乙基-3-甲基-1H-吡唑-4-基)甲基胺”是一种复杂的有机分子,包含两个吡唑环。吡唑是包含两个氮原子的五元杂环化合物。该特定化合物以其独特的结构为特征,该结构包括连接到吡唑环上的乙基、甲基和异丙基。由于其潜在的生物活性及其应用,此类化合物在化学和药理学的各个领域引起了极大的兴趣。
准备方法
合成路线和反应条件
(1-乙基-3-甲基-1H-吡唑-4-基)甲基胺的合成通常涉及多步有机反应。第一步通常包括通过涉及肼和 1,3-二酮的环化反应形成吡唑环。后续步骤涉及通过烷基化反应引入乙基、甲基和异丙基。最后一步通常涉及两个吡唑环之间的胺键的形成。
工业生产方法
该化合物的工业生产可能涉及优化合成路线以最大化产量并最小化成本。这可能包括使用催化剂来提高反应速率,并实施连续流动反应器以提高效率。需要进行重结晶或色谱等纯化步骤才能以高纯度获得该化合物。
化学反应分析
反应类型
化合物“(1-乙基-3-甲基-1H-吡唑-4-基)甲基胺”可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的吡唑 N-氧化物。
还原: 还原反应可以将该化合物转化为其相应的肼衍生物。
取代: 该化合物可以发生亲核取代反应,特别是在吡唑环的氮原子上。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢 (H₂O₂) 和间氯过氧苯甲酸 (m-CPBA)。
还原: 通常使用锂铝氢化物 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等还原剂。
取代: 在碱性条件下可以使用烷基卤化物或酰氯等亲核试剂。
主要产物
氧化: 吡唑 N-氧化物。
还原: 肼衍生物。
取代: 烷基化或酰化吡唑衍生物。
科学研究应用
化合物“(1-乙基-3-甲基-1H-吡唑-4-基)甲基胺”有几个科学研究应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其作为具有抗菌或抗癌特性的生物活性分子的潜力。
医药: 由于其独特的结构和生物活性,探索其作为潜在药物候选物的可能性。
工业: 用于开发新材料或作为各种化学反应中的催化剂。
作用机制
(1-乙基-3-甲基-1H-吡唑-4-基)甲基胺的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,调节其活性。例如,它可以通过与活性位点结合抑制酶活性,或通过与结合位点相互作用改变受体功能。所涉及的确切途径取决于特定的生物学环境和靶分子。
相似化合物的比较
类似化合物
- (1-乙基-3-甲基-1H-吡唑-4-基)甲基-1H-吡唑-3-基]甲基})胺
- (1-乙基-3-甲基-1H-吡唑-4-基)甲基-1H-吡唑-4-基]甲基})胺
独特性
(1-乙基-3-甲基-1H-吡唑-4-基)甲基胺的独特性在于其特定的取代模式以及乙基和异丙基的存在。这种独特的结构可能导致与类似化合物相比,具有不同的生物活性和化学反应性。
属性
分子式 |
C15H25N5 |
|---|---|
分子量 |
275.39 g/mol |
IUPAC 名称 |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-methyl-5-propan-2-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C15H25N5/c1-6-20-10-13(12(4)17-20)8-16-9-14-7-15(11(2)3)18-19(14)5/h7,10-11,16H,6,8-9H2,1-5H3 |
InChI 键 |
MUVJPLDMPYHENO-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=N1)C)CNCC2=CC(=NN2C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748343.png)

![5-[(Dimethylamino)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B11748351.png)


![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11748366.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11748377.png)
![2-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11748379.png)
![3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one](/img/structure/B11748383.png)
![(3-ethoxypropyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748387.png)

![1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11748395.png)
![(2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride](/img/structure/B11748404.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748408.png)
